

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3-(3-Chlorophenyl)quinoline

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)quinoline

Cat. No.: B11872183

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Executive Summary

In modern drug discovery and materials science, the quinoline core serves as a highly privileged scaffold, frequently utilized in the development of kinase inhibitors, antimalarials, and advanced optoelectronic materials. Specifically, **3-(3-Chlorophenyl)quinoline** represents a critical building block and intermediate. The strategic placement of a 3-chlorophenyl group at the C3 position of the quinoline ring introduces a lipophilic vector capable of engaging in halogen bonding within target protein binding pockets.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive, self-validating guide to the chemical identity, synthetic methodology, and analytical validation of **3-(3-Chlorophenyl)quinoline**^[1].

Chemical Identity & Physicochemical Profiling

Understanding the exact physicochemical parameters of a compound is the first step in any robust drug development workflow. The molecular formula for **3-(3-Chlorophenyl)quinoline** is C₁₅H₁₀ClN, yielding a molecular weight of 239.70 g/mol ^[2].

The table below consolidates the core quantitative data required for stoichiometric calculations and cheminformatics modeling:

Parameter	Value
Chemical Name	3-(3-Chlorophenyl)quinoline
CAS Registry Number	57479-20-6
Molecular Formula	C ₁₅ H ₁₀ ClN
Molecular Weight	239.70 g/mol
Monoisotopic Mass	239.0502 Da
SMILES String	<chem>Clc1cccc(c1)-c2cc3cccc3nc2</chem>
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	1 (Quinoline Nitrogen)

Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To synthesize **3-(3-Chlorophenyl)quinoline** with high yield and regioselectivity, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard[3]. This protocol is designed as a self-validating system; each step includes an in-process control to ensure causality and reproducibility.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation & Inert Atmosphere Setup

- **Action:** In an oven-dried Schlenk flask, combine 3-bromoquinoline (1.0 equiv), 3-chlorophenylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
- **Causality:** A slight 20% excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions under basic conditions. Pd(PPh₃)₄ is selected as a robust, zero-valent palladium source ideal for unhindered aryl-aryl couplings.

Step 2: Solvent & Base Addition

- Action: Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous Potassium Carbonate (K₂CO₃) in a 4:1 (v/v) ratio.
- Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while the aqueous phase is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate intermediate [Ar-B(OH)₃]⁻. This intermediate is essential for the transmetalation step to occur.

Step 3: Reaction Execution

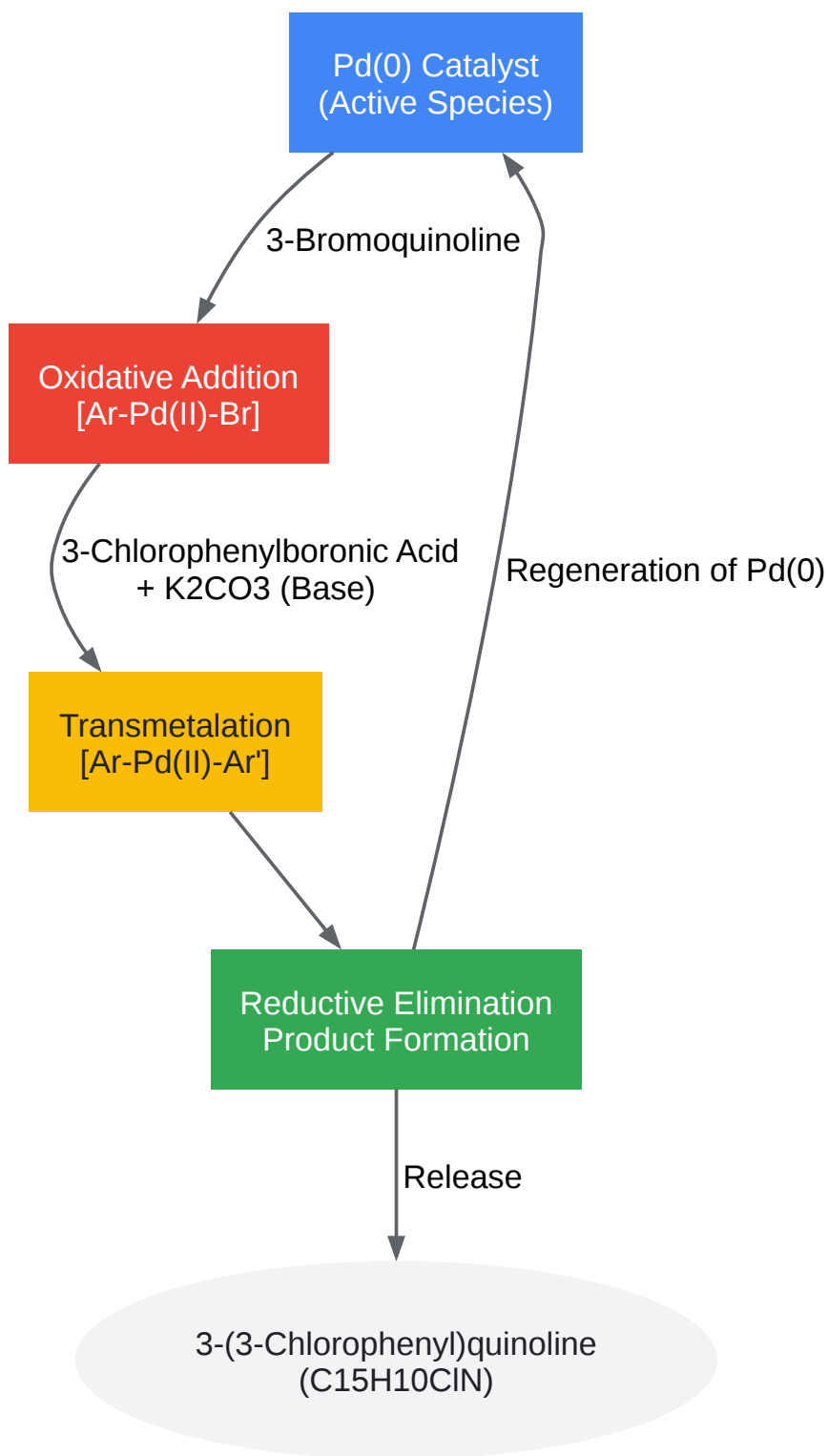
- Action: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
- Causality: Elevated temperature provides the activation energy required for the oxidative addition of the 3-bromoquinoline to the Pd(0) center. Argon sparging prevents the premature oxidative degradation of the active catalyst.

Step 4: Workup & Purification

- Action: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
- Causality: The aqueous workup removes inorganic salts and residual boronic acid. Silica gel chromatography isolates the target compound from potential homocoupled byproducts (e.g., 3,3'-biquinoline).

Mechanistic Pathway

The synthesis relies on a precise catalytic cycle. The diagram below illustrates the flow of intermediates, highlighting the critical role of the base in transmetalation.



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Caption: Suzuki-Miyaura catalytic cycle for the synthesis of **3-(3-Chlorophenyl)quinoline**.

Analytical Validation (Self-Validating System)

To guarantee the scientific integrity of the synthesized batch, the following analytical suite must be executed to confirm the C₁₅H₁₀ClN formula and 239.70 g/mol molecular weight:

- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Method: Electrospray Ionization in positive mode (ESI+).
 - Validation: The spectrum must exhibit a dominant pseudomolecular ion peak [M+H]⁺ at m/z 240.05. The isotopic pattern must reflect the presence of a single chlorine atom (a ~3:1 ratio between m/z 240 and m/z 242).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (400 MHz, CDCl₃): Regiochemistry is validated by the presence of a characteristic downfield singlet/doublet for the quinoline H-2 and H-4 protons (typically between 8.0–9.0 ppm), confirming substitution at the C3 position.
 - ¹³C NMR (100 MHz, CDCl₃): Must display exactly 15 distinct carbon resonances corresponding to the C₁₅ framework.
- Elemental Analysis (Combustion Analysis):
 - Validation: Experimental percentages of C, H, and N must fall within ±0.4% of the theoretical calculated values (C: 75.16%, H: 4.21%, N: 5.84%).

Pharmacological Relevance & Target Engagement

In drug development, the **3-(3-Chlorophenyl)quinoline** scaffold is frequently utilized to target kinase hinge regions. The quinoline nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge, while the 3-chlorophenyl moiety projects into the hydrophobic pocket, potentially engaging in halogen bonding to stabilize the ligand-target complex.



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Caption: Pharmacological target engagement and downstream signaling inhibition pathway.

References

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Sources

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